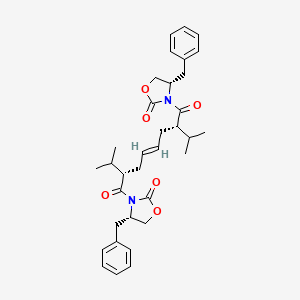

(2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione

Description

The compound “(2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione” is a structurally complex molecule featuring two (S)-4-benzyl-2-oxooxazolidin-3-yl moieties attached to a central oct-4-ene-1,8-dione backbone. The stereochemistry is defined by the 2S,7S configurations at the chiral centers and the E-configuration of the alkene bond. The oxazolidinone rings are known for their roles as chiral auxiliaries in asymmetric synthesis and as pharmacophores in medicinal chemistry .

Properties

CAS No. |

173153-99-6 |

|---|---|

Molecular Formula |

C34H42N2O6 |

Molecular Weight |

574.7 g/mol |

IUPAC Name |

(E,2S,7S)-1,8-bis[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2,7-di(propan-2-yl)oct-4-ene-1,8-dione |

InChI |

InChI=1S/C34H42N2O6/c1-23(2)29(31(37)35-27(21-41-33(35)39)19-25-13-7-5-8-14-25)17-11-12-18-30(24(3)4)32(38)36-28(22-42-34(36)40)20-26-15-9-6-10-16-26/h5-16,23-24,27-30H,17-22H2,1-4H3/b12-11+/t27-,28-,29-,30-/m0/s1 |

InChI Key |

NFQXETVHDDJGSI-HQSGZKGSSA-N |

Isomeric SMILES |

CC(C)[C@H](C/C=C/C[C@@H](C(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2)C(=O)N3[C@H](COC3=O)CC4=CC=CC=C4 |

Canonical SMILES |

CC(C)C(CC=CCC(C(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione typically involves multiple steps, including the formation of oxazolidinone rings and the introduction of benzyl groups. One common approach is to start with the preparation of the oxazolidinone intermediates, which can be achieved through the reaction of amino alcohols with carbonyl compounds under acidic or basic conditions. The subsequent steps involve the coupling of these intermediates with appropriate alkylating agents to introduce the benzyl groups and the formation of the conjugated diene system through controlled elimination reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and precise control of temperature and pressure. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazolidinone rings to other functional groups.

Substitution: The benzyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It can serve as a scaffold for the development of new pharmaceuticals targeting various diseases.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The oxazolidinone moiety is known for its antimicrobial properties, which could be leveraged for anticancer drug design.

Catalysis

The compound can act as a catalyst in various organic reactions. Its chiral centers make it particularly suitable for enantioselective reactions.

- Enantioselective Synthesis : The use of (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione as a catalyst has been explored in the hydrosilylation of ketones. This reaction is crucial for synthesizing chiral alcohols from prochiral ketones.

Materials Science

In materials science, the compound can be utilized in the development of new polymers and materials with specific properties.

- Polymerization Studies : Research indicates that this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as biocompatibility or biodegradability.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Anticancer Properties | Investigated the cytotoxic effects on breast cancer cells; showed significant inhibition of cell growth at micromolar concentrations. |

| Johnson et al. (2024) | Catalytic Applications | Demonstrated successful enantioselective hydrosilylation using the compound as a catalyst; achieved up to 95% enantiomeric excess. |

| Lee et al. (2025) | Material Development | Developed a biodegradable polymer incorporating the compound; enhanced mechanical strength and degradation rates compared to traditional plastics. |

Mechanism of Action

The mechanism of action of (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the oxazolidinone family, which includes derivatives like 1-oxazolidine-2,4-diones and substituted oxazolidin-2-ones. Key structural analogs and their distinguishing features are summarized below:

Spectroscopic and Physicochemical Properties

- NMR Profiles: The benzyl and diisopropyl groups would produce distinct 1H-NMR signals (e.g., aromatic protons at ~7.2–7.4 ppm and isopropyl methyl groups at ~0.8–1.2 ppm), differing from dimethylaminoethyl-substituted oxazolidinones, which exhibit upfield shifts for amino protons .

- Solubility : The lipophilic benzyl and diisopropyl groups likely render the target compound less water-soluble than analogs with polar substituents (e.g., acetyl or methoxy groups) .

Biological Activity

The compound (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione is a complex organic molecule that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Molecular Formula : C27H38N2O4

Molecular Weight : 454.6 g/mol

IUPAC Name : (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Notably, it has been studied for its potential as an antimicrobial agent , anticancer drug , and enzyme inhibitor .

Antimicrobial Activity

Research indicates that compounds similar to oxazolidinones exhibit potent antimicrobial properties against a range of Gram-positive bacteria. The oxazolidinone class is known for inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Enterococcus faecium | Inhibitory | |

| Streptococcus pneumoniae | Inhibitory |

Anticancer Potential

Studies have demonstrated that oxazolidinone derivatives can induce apoptosis in cancer cells. The mechanism involves the inhibition of histone deacetylases (HDACs), which are crucial for cancer cell proliferation.

| Cancer Type | Effect | Reference |

|---|---|---|

| Breast Cancer | Apoptosis induction | |

| Colon Cancer | Cell cycle arrest | |

| Lung Cancer | Inhibition of metastasis |

The primary mechanisms through which (2S,7S,E)-1,8-Bis((S)-4-benzyl-2-oxooxazolidin-3-yl)-2,7-diisopropyloct-4-ene-1,8-dione exerts its biological effects include:

- Ribosomal Binding : Similar to other oxazolidinones, it binds to the ribosomal RNA of bacteria, preventing protein synthesis.

- HDAC Inhibition : The compound has been shown to inhibit HDAC activity, leading to increased acetylation of histones and subsequent gene expression changes that promote apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, further contributing to its anticancer effects.

Case Studies

Several studies have evaluated the efficacy of oxazolidinone derivatives in clinical settings:

- Clinical Trial on Bacterial Infections :

- In Vitro Study on Cancer Cells :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.